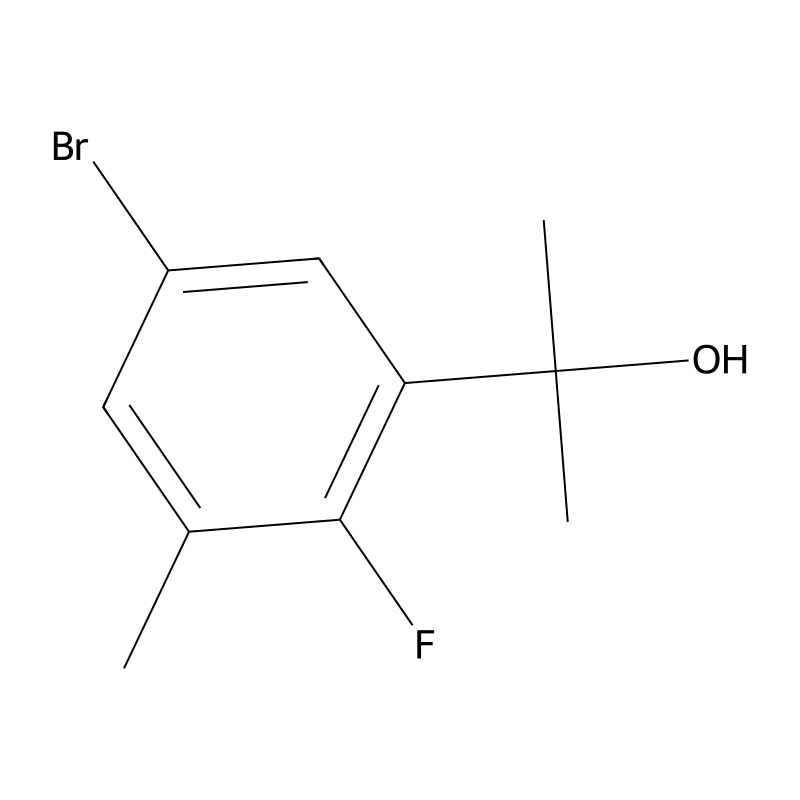

2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Availability and Use in Research: Chemical suppliers offer 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol for purchase, suggesting potential use in scientific research []. However, no published research papers or documented applications are currently available.

- Structural Features and Potential Applications: The presence of functional groups like a bromine atom, fluorine atom, and a secondary alcohol group in the molecule suggests potential for various research areas. However, specific applications remain speculative without further investigation.

Future Research Directions:

- Medicinal Chemistry: The molecule's structure might hold promise for development into new drugs due to the presence of the functional groups. Further research would be needed to explore its potential interactions with biological targets.

- Material Science: The molecule's properties might be useful in the development of new materials, depending on its characteristics like solubility and reactivity.

2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and a fluorine atom attached to a propanol backbone. With the molecular formula and a molecular weight of approximately 247.11 g/mol, this compound exhibits interesting physical properties such as a density of 1.4 g/cm³ and a boiling point of about 289.5 °C at standard atmospheric pressure . Its structure can be represented as follows:

textBr |C6H4 - C(OH)(C) - CH3 | F

This compound is recognized for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

The reactivity of 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol can be attributed to the presence of both the hydroxyl group and the halogen substituents. Typical reactions may include:

- Nucleophilic substitution: The bromine atom can be replaced by nucleophiles, leading to various derivatives.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Dehydration: Under acidic conditions, this compound may undergo dehydration to yield alkenes.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol can be achieved through several methods:

- Halogenation of phenolic compounds: Starting from 3-methylphenol, bromination and fluorination can be selectively performed.

- Grignard reaction: Using a Grignard reagent derived from 5-bromo-2-fluorotoluene can lead to the desired alcohol upon hydrolysis.

- Reduction reactions: Ketones or aldehydes derived from similar aromatic compounds can be reduced to yield the corresponding alcohol.

These methods provide diverse pathways for synthesizing this compound in laboratory settings.

The applications of 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol are primarily found in:

- Medicinal Chemistry: As a potential lead compound for developing new pharmaceuticals.

- Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.

Its unique structure may also allow for applications in materials science, particularly in developing novel polymers or coatings.

Interaction studies involving 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol focus on its potential interactions with biological macromolecules such as proteins or nucleic acids. Preliminary studies suggest that similar compounds can interact with enzymes or receptors, potentially leading to inhibitory or modulatory effects.

Several compounds share structural similarities with 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol | Similar halogen substituents but different positioning | |

| 2-(2-Chloro-6-fluoro-3-methylphenyl)propan-2-ol | Contains chlorine instead of bromine | |

| 2-(5-Bromo-4-fluorophenyl)propan-2-ol | Different fluorine positioning on the phenyl ring |

Uniqueness

The uniqueness of 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol lies in its specific combination of bromine and fluorine substituents along with the methyl group on the phenyl ring, which may impart distinct physical and chemical properties compared to its analogs. This structural specificity could influence its reactivity and biological activity, making it a valuable compound for further research and application development.